
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biological research. This compound is also known as DIBO, and it belongs to the class of benzisothiazolone derivatives.
Mécanisme D'action
The mechanism of action of DIBO is primarily based on its ability to interact with specific proteins and enzymes. In cancer therapy, DIBO is activated by GST, which cleaves the prodrug to release the active compound. This compound then binds to the target protein, leading to cell death.
In viral inhibition, DIBO interacts with the viral protein Rev, preventing it from binding to its target RNA and inhibiting viral replication. This mechanism makes DIBO a promising candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
DIBO has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. This effect is selective for cancer cells, making DIBO a promising candidate for targeted cancer therapy.
In viral inhibition, DIBO has been shown to reduce viral load and inhibit viral replication. This effect is specific for the targeted virus, making DIBO a potential candidate for the development of antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
DIBO has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using standard techniques, and its mechanism of action is well understood. However, DIBO has some limitations, including its low solubility in water and its potential toxicity. These limitations must be taken into consideration when designing experiments using DIBO.
Orientations Futures
There are several future directions for research on DIBO, including its potential applications in cancer therapy and antiviral drugs. In cancer therapy, DIBO can be further optimized for improved selectivity and efficacy. In antiviral drugs, DIBO can be modified to target other viral proteins and improve its potency.
Conclusion:
In conclusion, DIBO is a promising compound with potential applications in cancer therapy and antiviral drugs. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of DIBO involves the condensation of 4-methoxybenzylamine with 3,4-dihydro-2H-1,2-benzisothiazol-3-one-1,1-dioxide in the presence of acetic anhydride. This reaction produces DIBO as a white crystalline powder with a yield of 70-80%. The purity of the compound can be improved using recrystallization techniques.
Applications De Recherche Scientifique
DIBO has been extensively studied for its potential applications in cancer therapy, viral inhibition, and as a tool for protein modification. In cancer therapy, DIBO is used as a cancer-selective prodrug that can be activated by the enzyme glutathione S-transferase (GST). This enzyme is overexpressed in many cancer cells, making DIBO a promising candidate for targeted cancer therapy.
DIBO has also been shown to inhibit the replication of HIV-1 and other viruses by targeting the viral protein Rev. This protein plays a crucial role in the replication of the virus, and DIBO has been shown to disrupt its function, thereby inhibiting viral replication.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)18-16(20)10-11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNKGFWHLYWBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

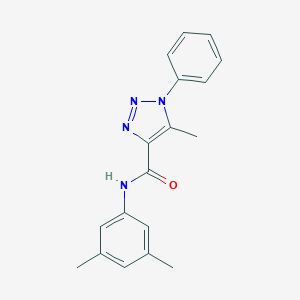
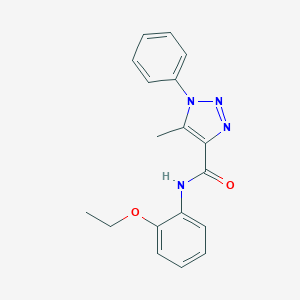

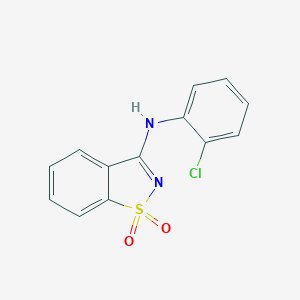
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B509060.png)
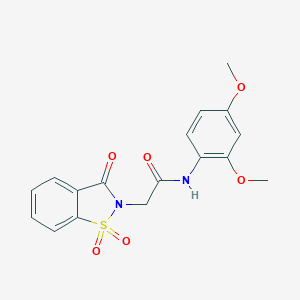
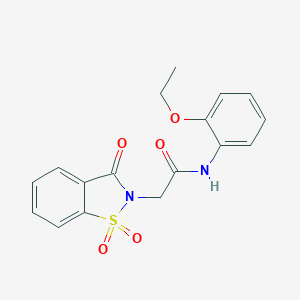




![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)